4-(2-Hydroxyethoxy)benzenesulfonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9O5S- |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-(2-hydroxyethoxy)benzenesulfonate |
InChI |
InChI=1S/C8H10O5S/c9-5-6-13-7-1-3-8(4-2-7)14(10,11)12/h1-4,9H,5-6H2,(H,10,11,12)/p-1 |
InChI Key |
FQZZKOOYYDKOHA-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1OCCO)S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1OCCO)S(=O)(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 4 2 Hydroxyethoxy Benzenesulfonate and Analogues
Chemical Modifications of the Terminal Hydroxyl Group of the Ethoxy Chain
Esterification and Etherification Reactions of the Primary Alcohol
The primary alcohol group in 4-(2-Hydroxyethoxy)benzenesulfonate is a key site for derivatization through esterification and etherification reactions.
Esterification:
Esterification of the primary alcohol can be achieved through various methods, with the Fischer esterification being a common approach. masterorganicchemistry.com This acid-catalyzed reaction involves treating the alcohol with a carboxylic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess or water is removed as it forms. masterorganicchemistry.comoperachem.com Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and benzenesulfonic acid. operachem.comrevistadechimie.ro
For instance, the esterification of an alcohol can be performed by dissolving it in an excess of another alcohol, like methanol (B129727), and adding a catalytic amount of concentrated sulfuric acid, followed by heating. operachem.com The resulting ester can then be purified through extraction and washing steps. operachem.com Another approach involves a benzyne-mediated esterification, which allows for the reaction of carboxylic acids and alcohols under mild conditions. nih.gov
Table 1: Examples of Esterification Reactions
| Reactants | Catalyst | Product | Reference |
|---|---|---|---|
| Benzoic acid, Methanol | Sulfuric acid | Methyl benzoate | operachem.com |
| Hydroxy acid, Ethanol | Sulfuric acid | Ethyl ester of hydroxy acid | operachem.com |
| Hippuric acid, Cyclohexanol | p-Toluenesulfonic acid | Cyclohexyl hippurate | operachem.com |
| Carboxylic acids, Alcohols | Benzyne | Various esters | nih.gov |
Etherification:
Etherification of the primary alcohol can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Another method involves the reaction of alcohols with other molecules in the presence of specific catalysts to form ethers. organic-chemistry.org For example, benzyl (B1604629) alcohols can be selectively converted to their methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol or ethanol. organic-chemistry.org
Introduction of Chiral Centers and Stereoselective Synthesis of Analogues
The synthesis of chiral analogues of this compound is of significant interest for applications where stereochemistry plays a crucial role. Introducing chiral centers can be achieved through stereoselective reactions that control the three-dimensional arrangement of atoms.
One approach to stereoselective synthesis involves the use of chiral catalysts or reagents to direct the formation of a specific stereoisomer. For example, in the context of synthesizing substituted tetrahydropyrans, the reaction of homoallylic alcohols with aldehydes in the presence of trifluoroacetic acid (TFA) can create three new stereocenters in a single step. nih.gov The stereochemical outcome of such reactions can often be predicted and controlled, leading to the desired diastereomer or enantiomer. youtube.com
Retrosynthetic analysis is a powerful tool for designing stereoselective syntheses. youtube.com By breaking down the target molecule into simpler, achiral or readily available chiral starting materials, a synthetic route that introduces chirality in a controlled manner can be devised. youtube.com For instance, an aldol (B89426) reaction can be designed to be diastereoselective by carefully choosing the enolate and reaction conditions. youtube.com
Process Optimization and Scale-Up Considerations for Industrial Production
The industrial production of this compound and its derivatives requires careful optimization of reaction conditions and consideration of scale-up challenges. The goal is to develop a process that is efficient, cost-effective, and safe.
A key aspect of process optimization is the selection of an appropriate catalyst. For sulfonation reactions, which are central to the synthesis of the benzenesulfonate (B1194179) core, various catalysts have been explored to replace corrosive and hazardous acids like sulfuric acid. revistadechimie.ro Benzenesulfonic acid and its derivatives, such as p-phenolsulfonic acid and p-toluenesulfonic acid, have shown promise as effective and greener catalysts for esterification reactions, exhibiting activity close to that of sulfuric acid in continuous processes. revistadechimie.ro
For large-scale synthesis, continuous flow processes offer several advantages over batch processes, including better heat and mass transfer, improved safety, and the potential for automation. nih.gov The optimization of a continuous flow process involves adjusting parameters such as temperature, flow rate, and catalyst loading to maximize yield and throughput. nih.gov For example, in a two-step continuous flow process for the synthesis of acetaminophen, a Bayesian optimization algorithm was used to automate the optimization of reaction conditions, leading to a significant increase in product yield. nih.gov
The choice of solvent and reaction temperature is also critical. For instance, in the preparation of 2-hydroxy-4-(2'-hydroxyethoxy)-benzophenones, using ethylene (B1197577) carbonate in the presence of a quaternary ammonium (B1175870) salt catalyst at temperatures between 140 and 175°C can lead to high yields while minimizing side reactions. google.com
Chemoenzymatic and Biocatalytic Approaches for Synthesis of Related Sulfonated Structures
Chemoenzymatic and biocatalytic methods are emerging as powerful tools for the synthesis of sulfonated compounds, offering high selectivity and milder reaction conditions compared to traditional chemical methods. mdpi.comnih.gov These approaches utilize enzymes to catalyze specific steps in a synthetic sequence. mdpi.com
Aryl sulfotransferases (ASSTs) are a class of enzymes that can catalyze the transfer of a sulfonate group to a wide range of acceptor molecules, including aromatic and aliphatic alcohols. nih.gov These enzymes use a donor substrate like p-nitrophenyl sulfate (B86663) (pNPS) to sulfonate phenolic compounds. mdpi.comnih.gov Researchers have identified and characterized new ASSTs with broad substrate scope, demonstrating their potential for the biocatalytic synthesis of diverse sulfated molecules. nih.gov
Chemoenzymatic strategies combine chemical synthesis with enzymatic transformations to create complex molecules. For example, a chemoenzymatic approach has been developed for the synthesis of sulfated N-glycans. nih.gov This method uses a combination of sulfotransferases, galactosyltransferases, and sialyltransferases to achieve site-selective sulfation and sialylation of N-glycans. nih.gov Another chemoenzymatic strategy involves the synthesis of oligosaccharides where a sulfate group is replaced by a stable sulfonate isostere. nih.gov This involves the enzymatic incorporation of a thiol-modified sugar, which is then chemically oxidized to the corresponding sulfonate. nih.gov
These biocatalytic and chemoenzymatic methods not only provide access to novel sulfonated structures but also offer advantages in terms of environmental sustainability and process efficiency. mdpi.comnih.gov
Mechanistic and Reactivity Studies of 4 2 Hydroxyethoxy Benzenesulfonate
Chemical Transformations Involving the Sulfonate Group
The benzenesulfonate (B1194179) portion of the molecule is a key determinant of its chemical character, influencing its acidity and susceptibility to various reactions.
Investigations into Acid-Base Equilibria and Proton Transfer Processes
The sulfonic acid precursor to 4-(2-hydroxyethoxy)benzenesulfonate, 4-(2-hydroxyethoxy)benzenesulfonic acid, is a strong acid. Benzenesulfonic acid itself has a pKa of approximately -6.5, indicating its readiness to donate a proton. umass.edu The presence of the electron-donating 2-hydroxyethoxy group at the para position is expected to slightly decrease the acidity compared to the parent benzenesulfonic acid, though it remains a strong acid.
The acid-base equilibrium involves the dissociation of the sulfonic acid to form the sulfonate anion and a proton. This process is fundamental to its behavior in aqueous solutions and influences its interactions with other chemical species. Proton transfer processes are central to its catalytic activity in certain reactions, where it can act as a proton donor. researchgate.netyoutube.com
Nucleophilic Reactions at the Benzenesulfonic Moiety (e.g., if activated for displacement)
The sulfonate group is generally a poor leaving group in nucleophilic aromatic substitution reactions. However, its reactivity can be enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org In the case of this compound, the hydroxyethoxy group is electron-donating, which deactivates the ring towards nucleophilic attack.
For nucleophilic substitution to occur at the benzenesulfonic moiety, the sulfonate group would need to be converted into a better leaving group, for instance, by transformation into a sulfonyl halide. Arylsulfonate esters, for example, can undergo nucleophilic substitution reactions where the sulfonate acts as a leaving group. nih.govperiodicchemistry.com The rate of these reactions is influenced by the nature of the nucleophile and the solvent system. nih.gov
Redox Reactions Affecting the Sulfur Center of the Sulfonate
The sulfur atom in the sulfonate group of this compound is in its highest oxidation state (+6). Consequently, it is generally resistant to further oxidation. However, under specific and potent oxidizing conditions, degradation of the entire molecule might occur.
Reduction of the sulfonate group is also a challenging transformation. While the electrochemical reduction of some sulfonamides has been reported, the direct reduction of the sulfonate group in aromatic sulfonates to lower oxidation states of sulfur is not a common reaction. Specialized reagents or electrochemical methods would likely be required to achieve such a transformation.
Reactivity of the Hydroxyethoxy Side Chain
The hydroxyethoxy side chain offers a contrasting set of reactive possibilities, primarily centered around the terminal hydroxyl group.
Mechanisms of Alcohol-Based Reactions: Esterification, Etherification, and Oxidation
The primary alcohol of the hydroxyethoxy group is susceptible to a range of classic alcohol reactions.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. nih.gov This reaction is typically catalyzed by an acid and proceeds through a nucleophilic acyl substitution mechanism. nih.govrsc.orgyoutube.com The alcohol oxygen acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid derivative.
Etherification: The hydroxyl group can also be converted into an ether. A common method for this is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. sigmaaldrich.com Given that the sulfonic acid group is acidic, this reaction would need to be carried out under basic conditions to deprotonate the less acidic alcohol.
Oxidation: The primary alcohol of the hydroxyethoxy side chain can be oxidized to an aldehyde and further to a carboxylic acid. youtube.com The choice of oxidizing agent determines the extent of oxidation. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively yield the aldehyde, while stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would lead to the carboxylic acid. The reaction mechanism typically involves the formation of a chromate (B82759) ester intermediate followed by an elimination step.
Kinetic and Thermodynamic Analyses of Key Synthetic and Degradative Processes
The degradation of this compound, like other linear alkylbenzene sulfonates, is a critical area of research due to its environmental implications. The degradation of a similar compound, 2-phenylbenzimidazole-5-sulfonic acid, under UV/chlorination was found to follow pseudo-first-order kinetics. nih.gov The degradation rate constant is influenced by factors such as the initial concentration of the compound, the concentration of oxidizing agents, and the pH of the solution. nih.gov For instance, the degradation rate constant of benzophenone-3, another aromatic compound, was found to decrease with an increase in its initial concentration. nih.gov
The thermodynamic stability of this compound and its degradation products is also a key consideration. While specific thermodynamic parameters for this compound are not extensively documented, studies on related compounds can provide insights. The degradation of organic sunscreens like 2-hydroxy-4-methoxybenzophenone by UV/H2O2 process has been investigated, and the electrical energy per order (E_Eo) values were calculated to assess the cost-effectiveness of the degradation process. nih.gov
Table 1: Factors Influencing the Degradation Rate of Related Aromatic Compounds
| Factor | Effect on Degradation Rate | Reference |
| Initial Concentration | Rate constant decreases with increasing initial concentration. | nih.gov |
| Oxidizing Agent Conc. | Rate increases with increasing H2O2 dosage. | nih.gov |
| UV Light Intensity | Rate increases with increasing UV intensity. | nih.gov |
| pH | Degradation rate of 2-phenylbenzimidazole-5-sulfonic acid decreases as pH increases from 5 to 9. | nih.gov |
| Coexisting Ions | Anions can reduce the degradation rate, while some cations (e.g., Fe³⁺) can accelerate it. | nih.gov |
| Humic Acid | Can inhibit the degradation process. | nih.govnih.gov |
Mechanistic Insights into Surfactant Behavior and Interfacial Interactions
As a surfactant, this compound exhibits characteristic behavior at interfaces, which is fundamental to its applications in detergency, emulsification, and other surface-active processes. The presence of both a hydrophilic sulfonate group and a hydrophobic alkyl-ether chain allows it to reduce the surface tension of water and form micelles.
The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant molecules begin to aggregate into micelles. For sodium dodecylbenzenesulfonate, a related anionic surfactant, the CMC is typically in the range of 0.0016 M. beloit.edu For hydroxyl-substituted alkylbenzene sulfonates, the CMC can be even lower, with values around 3.35 x 10⁻⁶ mol/L and 1.34 x 10⁻⁶ mol/L reported for similar structures. nih.gov The surface tension at the CMC for these compounds is approximately 26.89 mN/m and 27.01 mN/m, respectively. nih.gov
The adsorption of this compound at interfaces is a dynamic process. Studies on hydroxyl-substituted alkylbenzene sulfonates have shown that the long-chain alkyl groups adjacent to the hydroxyl group tend to extend along the interface, leading to strong intermolecular interactions and higher dilational viscoelasticity of the surface film compared to ordinary alkylbenzene sulfonates. nih.gov At the oil-water interface, the presence of oil molecules can hinder the interfacial tiling of the alkyl chains, resulting in a significant reduction in dilational viscoelasticity. nih.gov In such cases, the diffusion and exchange of surfactant molecules between the bulk phase and the interface become the primary factors controlling the properties of the interfacial film. nih.gov
The interfacial tension relaxation method is a valuable technique for investigating the dilational rheology and adsorption mechanisms of such surfactants. nih.govnih.gov
Table 2: Surfactant Properties of Related Alkylbenzene Sulfonates
| Property | Compound | Value | Reference |
| Critical Micelle Concentration (CMC) | Sodium Dodecylbenzenesulfonate | 0.0016 M | beloit.edu |
| 2-hydroxy-3-octyl-5-octyl benzene (B151609) sulfonate | 3.35 x 10⁻⁶ mol/L | nih.gov | |
| 2-hydroxy-3-octyl-5-decyl benzene sulfonate | 1.34 x 10⁻⁶ mol/L | nih.gov | |
| Surface Tension at CMC | 2-hydroxy-3-octyl-5-octyl benzene sulfonate | ~26.89 mN/m | nih.gov |
| 2-hydroxy-3-octyl-5-decyl benzene sulfonate | ~27.01 mN/m | nih.gov |
Advanced Analytical and Spectroscopic Characterization of 4 2 Hydroxyethoxy Benzenesulfonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural determination of organic molecules, offering precise information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of 4-(2-hydroxyethoxy)benzenesulfonate provides critical data on the arrangement of protons within the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to their distinct electronic environments. Protons closer to the electron-withdrawing sulfonate group are deshielded and resonate at a higher chemical shift (downfield), while those adjacent to the electron-donating hydroxyethoxy group are more shielded and appear at a lower chemical shift (upfield). For instance, in a related compound, sodium 4-amino-benzenesulfonate, aromatic protons show signals around 6.85 ppm and 7.60 ppm. chemicalbook.com The protons of the ethoxy chain exhibit characteristic triplet signals, resulting from coupling with adjacent methylene (B1212753) protons.
The ¹³C NMR spectrum complements the proton data by mapping the carbon framework. Aromatic carbons show signals in the typical range of approximately 115 to 160 ppm. The carbon atom directly attached to the sulfonate group is significantly deshielded. For example, in 4-hydroxybenzenesulfonic acid, carbon signals are well-defined, providing a reference for the benzenoid structure. chemicalbook.com The carbons of the hydroxyethoxy group resonate at lower field strengths, typically between 60 and 70 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to -SO₃H) | ~7.8 | ~128 |
| Aromatic CH (ortho to -OCH₂CH₂OH) | ~7.0 | ~115 |
| Methylene (-OCH₂-) | ~4.1 | ~70 |
| Methylene (-CH₂OH) | ~3.9 | ~61 |
| Aromatic C (ipso to -SO₃H) | - | ~145 |
| Aromatic C (ipso to -OCH₂CH₂OH) | - | ~160 |
Note: The values presented are approximate and can vary based on the solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. emerypharma.combas.bg
COSY (Correlation Spectroscopy): This homonuclear correlation technique reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks connecting the adjacent aromatic protons, as well as the protons within the ethoxy chain (-OCH₂- and -CH₂OH), confirming their scalar coupling. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. youtube.com For example, the aromatic proton signals would show correlations to their corresponding aromatic carbon signals, and the methylene protons would correlate to the methylene carbons in the ethoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com HMBC is crucial for piecing together the molecular fragments. For instance, it can show correlations from the methylene protons of the ethoxy group to the ipso-carbon of the benzene ring, confirming the ether linkage. It can also help to definitively assign the quaternary (non-protonated) aromatic carbons. bas.bg
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov
The key functional groups in this compound, the sulfonate (-SO₃H) and hydroxyl (-OH) groups, exhibit distinct vibrational signatures.
Sulfonate Group (-SO₃H): This group is characterized by strong absorption bands in the FTIR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The S-O single bond stretch is usually observed around 800-700 cm⁻¹. In Raman spectra, the symmetric SO₃ stretch is often a strong and sharp band. nih.gov Studies on related sulfated compounds show characteristic bands in the 1300-900 cm⁻¹ range. researchgate.net
Hydroxyl Group (-OH): The hydroxyl group is readily identified by a broad absorption band in the FTIR spectrum, typically in the range of 3500-3200 cm⁻¹, which is characteristic of hydrogen-bonded O-H stretching. The C-O stretching vibration of the primary alcohol appears as a strong band between 1075-1000 cm⁻¹.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical FTIR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 (Broad) | Weak |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Strong |
| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Moderate |
| Sulfonate (S=O) | Asymmetric Stretch | 1260 - 1150 (Strong) | Moderate |
| Sulfonate (S=O) | Symmetric Stretch | 1070 - 1030 (Strong) | Strong |
| Ether (C-O-C) | Asymmetric Stretch | ~1250 | Moderate |
| Alcohol (C-O) | C-O Stretch | 1075 - 1000 (Strong) | Weak |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous validation of its elemental composition. thermofisher.com For this compound (C₈H₁₀O₅S), the expected exact mass can be calculated and compared to the experimentally measured value with high accuracy (typically within 5 ppm), confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. nih.gov This technique provides valuable structural information by revealing the molecule's fragmentation patterns. nih.govdtic.mil
For this compound, the fragmentation is expected to occur at the weakest bonds. Common fragmentation pathways would likely include:
Cleavage of the ether bond: Loss of the hydroxyethoxy side chain (C₂H₅O₂) or fragments thereof.
Loss of SO₃: A characteristic fragmentation for sulfonic acids, leading to a prominent peak corresponding to the remaining phenoxyethanol (B1677644) cation.
Fragmentation of the ethoxy chain: Sequential loss of smaller neutral molecules like water (H₂O) from the hydroxyl group or formaldehyde (B43269) (CH₂O).
By analyzing the masses of the resulting fragment ions, a detailed fragmentation pathway can be proposed, further corroborating the structure elucidated by NMR and vibrational spectroscopy. dtic.mil
Chromatographic Separation Techniques for Purity Assessment and Complex Mixture Analysis
Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and degradation products. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. walshmedicalmedia.compharmaguideline.com The development of a robust HPLC method is a critical step to ensure accurate and reproducible results.
Method Development: A typical approach for developing an HPLC method for this compound would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Column Selection: A C8 or C18 column is generally suitable for the separation of aromatic compounds. wu.ac.thnih.govresearchgate.netnih.gov The choice between them would depend on the desired retention and resolution from potential impurities.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly employed. wu.ac.thnih.govhelixchrom.com The gradient allows for the efficient elution of both polar and non-polar compounds that may be present in the sample. The pH of the aqueous phase is a critical parameter to control the ionization state of the sulfonic acid group and any other ionizable functionalities.
Detection: Ultraviolet (UV) detection is a standard choice for aromatic compounds. wu.ac.thnih.govhelixchrom.comresearchgate.net The wavelength for detection would be selected based on the UV absorbance maximum of this compound, which is expected to be around 220-280 nm due to the benzene ring. nih.govresearchgate.netnih.gov A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. wu.ac.th
Method Validation: Once developed, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. pharmaguideline.comresearchgate.net Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo chromatogram.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Table 2: Representative HPLC Validation Data
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
| Robustness | No significant change in results with minor variations |
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Since this compound is a polar and non-volatile salt, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable derivative. sigmaaldrich.com
Derivatization: Silylation is a common derivatization technique for compounds containing hydroxyl and sulfonic acid groups. unina.itresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl and sulfonic acid moieties with trimethylsilyl (B98337) (TMS) groups. nih.gov This derivatization significantly increases the volatility of the compound, making it amenable to GC analysis. The reaction is typically carried out in an aprotic solvent in the presence of a catalyst, if necessary, and may require heating to ensure complete derivatization. sigmaaldrich.com
GC Analysis: The resulting silylated derivative can then be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification.
Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is generally used for the separation of silylated derivatives. unina.it
Temperature Program: A temperature-programmed oven is used to ensure the efficient separation of the derivatized analyte from other volatile components in the sample. The program typically starts at a lower temperature and ramps up to a higher temperature to elute compounds with a wide range of boiling points. unina.it
Detection: A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) provides structural information based on the fragmentation pattern of the derivatized molecule, confirming its identity. nih.govunina.it
Table 3: Example GC-MS Parameters for the Analysis of Silylated this compound
| Parameter | Value |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 50-550 |
X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms
X-ray crystallography is the most definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. units.itmdpi.com If this compound can be obtained as a single crystal of suitable size and quality, X-ray diffraction analysis can provide a wealth of structural information.
The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. This diffraction pattern is a result of the constructive interference of X-rays scattered by the electron clouds of the atoms arranged in a regular lattice within the crystal. units.it
Data Analysis and Structural Refinement: The analysis of the diffraction data allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal lattice) and the space group (the set of symmetry operations that describe the arrangement of molecules in the unit cell). mdpi.comresearchgate.net From this information, the precise coordinates of each atom within the molecule can be determined, leading to the elucidation of bond lengths, bond angles, and torsional angles. This provides an unambiguous confirmation of the molecular structure and can reveal details about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and the physical properties of the solid state. mdpi.com
While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from such an analysis.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.12 Å, b = 15.45 Å, c = 7.89 Å, β = 98.5° |
| Volume | 1218 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.52 g/cm³ |
| R-factor | < 0.05 |
Computational Chemistry and Theoretical Modeling of 4 2 Hydroxyethoxy Benzenesulfonate
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical phenomena.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules like 4-(2-Hydroxyethoxy)benzenesulfonate.
DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests higher reactivity.
Mulliken charge analysis and Natural Bond Orbital (NBO) analysis are employed to calculate the charge distribution on each atom. researchgate.net This reveals the partial positive and negative charges across the molecule, identifying electrophilic and nucleophilic sites. For this compound, the oxygen and sulfur atoms of the sulfonate group are expected to carry significant negative charges, while the hydrogen of the hydroxyl group will be partially positive.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. These maps are valuable for predicting how the molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding. researchgate.net
Table 1: Predicted Electronic Properties of this compound via DFT
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and stability |
Note: The values in this table are hypothetical and represent typical results obtained from DFT calculations for similar aromatic sulfonate compounds.
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most favorable reaction pathway.
For this compound, this approach can be used to study reactions such as its synthesis or degradation. For instance, the reaction of 4-phenolsulfonate with ethylene (B1197577) oxide could be modeled to understand the formation of the ether linkage. Calculations would identify the transition state structure and its associated activation energy, providing a quantitative measure of the reaction barrier. nih.gov This insight is crucial for optimizing reaction conditions in synthetic chemistry. nordmann.global
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. pku.edu.cn
For this compound, a key area of interest is the conformational flexibility of the 2-hydroxyethoxy side chain. The rotation around the C-O and C-C single bonds allows the chain to adopt various conformations. MD simulations can explore the conformational landscape and determine the relative populations of different conformers in various environments (e.g., in water or other solvents). ethz.chmdpi.com
MD simulations also provide detailed information about intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the sulfonate group of another, or with solvent molecules. nih.gov By analyzing the radial distribution functions and interaction energies, the strength and nature of these interactions can be quantified. This is particularly important for understanding its solubility and behavior in solution. pku.edu.cn
Table 2: Simulated Intermolecular Interaction Energies for this compound in Water
| Interaction Type | Average Energy (kJ/mol) | Description |
|---|---|---|
| Sulfonate-Water (H-bond) | -25.5 | Strong hydrogen bonding between sulfonate oxygens and water hydrogens. |
| Hydroxyl-Water (H-bond) | -20.1 | Hydrogen bonding involving the terminal -OH group as both donor and acceptor. |
Note: Data is illustrative, based on typical values from MD simulations of similar functionalized aromatic compounds in an aqueous environment.
In Silico Prediction of Spectroscopic Signatures and Vibrational Modes
Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.netnih.gov
These theoretical spectra serve as a powerful aid in the interpretation of experimental data. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved (e.g., stretching, bending, or torsional modes). researchgate.net For this compound, calculations would predict characteristic frequencies for the S=O stretching of the sulfonate group, the C-O-C stretching of the ether linkage, the O-H stretching of the alcohol, and various aromatic C-H and C=C vibrations. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to confirm molecular structure. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, helping to assign peaks in UV-Vis absorption spectra. bsu.by
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonate (-SO₃⁻) | Asymmetric S=O Stretch | 1250-1280 |
| Sulfonate (-SO₃⁻) | Symmetric S=O Stretch | 1050-1070 |
| Alcohol (-OH) | O-H Stretch | 3400-3450 |
| Ether (-C-O-C-) | Asymmetric C-O-C Stretch | 1120-1140 |
Note: These are typical frequency ranges predicted by DFT calculations; values may be scaled to better match experimental data.
Theoretical Insights into the Coordination Chemistry of the Sulfonate Group in Extended Architectures
The sulfonate group is a versatile ligand in coordination chemistry, capable of binding to metal ions in various modes (e.g., monodentate, bidentate, bridging). researchgate.net This versatility allows for the construction of extended architectures like metal-organic frameworks (MOFs) and coordination polymers. atlasofscience.orgscispace.com
Theoretical modeling provides critical insights into the nature of the metal-sulfonate bond. DFT calculations can be used to analyze the electronic structure of metal complexes containing the this compound ligand. By examining the molecular orbitals, charge transfer, and bond energies, researchers can understand the strength and character of the coordination bonds. researchgate.net
Research Applications of 4 2 Hydroxyethoxy Benzenesulfonate and Its Derivatives
Contributions to Polymer Science and Advanced Materials Chemistry
The functional groups on 4-(2-Hydroxyethoxy)benzenesulfonate make it an attractive monomer or additive for creating advanced materials with tailored properties.
The incorporation of sulfonate groups into polymer backbones is a well-established strategy for modifying their properties. The ionic sulfonate group (–SO3⁻) can significantly increase the hydrophilicity and water absorption of a polymer. This is particularly useful in applications such as proton exchange membranes for fuel cells, where water management is critical.
The presence of the hydroxyethoxy side chain offers a flexible spacer and an additional site for potential cross-linking or further functionalization. While direct examples of using this compound in polymerization were not prominent in the search results, the use of structurally similar sulfonated monomers is common. The sulfonic acid group is known to enhance the thermal stability of polymers in some cases. For example, the functionalization of graphene oxide with 4-hydrazinobenzenesulfonic acid, a related molecule, is used to create nanocomposites with improved dispersibility and regulated viscosity in epoxy resins. nih.govmdpi.com
Table 1: Predicted Property Modulation by Incorporating this compound into Polymers
| Property | Effect of Incorporation | Rationale |
| Hydrophilicity | Increased | The ionic sulfonate (–SO3⁻) and hydroxyl (–OH) groups are highly polar and attract water molecules. |
| Thermal Stability | Potentially Increased | Aromatic sulfonic acid groups can enhance the thermal stability of polymer systems. mdpi.com |
| Aqueous Dispersibility | Improved | Grafting of hydrophilic sulfonic acid groups onto surfaces can improve their dispersibility in water. nih.govmdpi.com |
| Ionic Conductivity | Increased | The sulfonate groups can act as proton conductors, especially in the presence of water, which is crucial for applications like proton exchange membranes. phantomsfoundation.com |
The functionalization of carbon nanomaterials like graphene and carbon nanotubes is critical to overcoming their inherent hydrophobicity and tendency to aggregate, thereby unlocking their full potential in various applications. Benzenesulfonic acid and its derivatives are excellent candidates for this purpose.
Covalent functionalization of graphene with benzenesulfonic acid groups has been shown to dramatically enhance proton transport across the graphene sheet. phantomsfoundation.com These functional groups create a favorable hydrogen-bond network that acts as a proton shuttle, leading to proton conductivity that can surpass state-of-the-art materials like Nafion. phantomsfoundation.com This makes such functionalized graphene a promising candidate for next-generation proton exchange membranes in energy conversion devices. phantomsfoundation.com
Similarly, the functionalization of graphene oxide (GO) with 4-hydrazinobenzenesulfonic acid (HBS) provides a one-step method to both reduce the GO and graft hydrophilic sulfonic acid groups onto its surface. nih.govmdpi.com This process significantly improves the aqueous dispersibility of the resulting graphene, increasing it from 0.58 mg/mL to 13.49 mg/mL. nih.gov The increased interlayer spacing of the functionalized graphene also reduces aggregation, making it more suitable for creating high-performance polymer nanocomposites for applications like water-based coatings. nih.govmdpi.com
Applications in Electroplating Bath Formulations
In the electroplating industry, the composition of the plating bath is critical to achieving desired properties in the final metallic coating, such as brightness, leveling, and corrosion resistance. Organic additives are commonly introduced to the bath to control the deposition process and influence the characteristics of the deposit. While direct applications of this compound are not extensively documented in publicly available research, the functionalities present in its structure are analogous to those of known electroplating additives.
The table below summarizes the functions of typical additives in electroplating baths, highlighting the potential roles for this compound based on its structural features.
| Additive Type | Function | Potential Role of this compound |
| Carriers | Modify the deposit by forming a film on the cathode surface. | The aromatic ring and sulfonate group could interact with the cathode surface. |
| Brighteners | Inhibit crystal growth, promoting a smoother, more reflective finish. sigmaaldrich.com | The hydroxyethoxy group could influence crystal growth. |
| Leveling Agents | Preferentially adsorb at high points on the surface, promoting a smoother deposit. rsc.org | The combination of the aromatic ring and polar groups could lead to selective adsorption. |
| Wetting Agents | Reduce the surface tension of the plating solution and prevent pitting. sigmaaldrich.com | The sulfonate group can act as a surfactant, reducing surface tension. |
Further research is necessary to fully explore and validate the specific benefits of incorporating this compound into various electroplating formulations.
Development of Proton Exchange Membranes and Ionic Conductors
Proton exchange membranes (PEMs) are essential components of various electrochemical devices, most notably proton exchange membrane fuel cells (PEMFCs). The ideal PEM should exhibit high proton conductivity, good mechanical and thermal stability, and low fuel crossover. Sulfonated aromatic polymers have emerged as promising alternatives to the commonly used perfluorinated sulfonic acid membranes like Nafion, primarily due to their lower cost and potential for property tuning. acs.org
Derivatives of this compound are valuable in the synthesis of advanced PEMs. Specifically, the polymerization of monomers containing the sulfonated phenoxyethoxy moiety can lead to the formation of sulfonated poly(arylene ether sulfone)s (SPAES). acs.orgnih.gov The presence of the hydroxyethoxy group offers several advantages. It can introduce additional sites for hydrogen bonding within the polymer matrix, which can enhance water retention and create more defined hydrophilic channels for efficient proton transport. acs.orgnih.gov This is particularly beneficial for maintaining high proton conductivity under conditions of low humidity. acs.org
The degree of sulfonation and the incorporation of hydrophilic side chains, such as the one derived from this compound, are critical parameters that can be adjusted to optimize the membrane's properties. Research has shown that increasing the hydrophilic content in SPAES block copolymers can lead to enhanced water uptake and ion exchange capacity (IEC), which are directly related to proton conductivity. acs.org
The following table presents a comparison of properties for different types of sulfonated polymers used in PEMs, illustrating the impact of structural modifications.
| Polymer Type | Key Features | Impact on PEM Properties |
| Perfluorosulfonic Acid (e.g., Nafion) | Perfluorinated backbone with sulfonic acid side chains. | High proton conductivity and chemical stability, but high cost and issues at low humidity. acs.org |
| Sulfonated Poly(arylene ether sulfone) (SPAES) | Aromatic backbone with sulfone and ether linkages. | Good thermal and mechanical properties, lower cost, tunable properties. sigmaaldrich.comacs.org |
| SPAES with Hydroxyethoxy Groups | SPAES with pendant hydroxyethoxy side chains. | Enhanced water retention, improved proton conductivity at low humidity due to hydrogen bonding. acs.orgnih.gov |
The development of novel SPAES copolymers incorporating moieties derived from this compound represents a significant step towards creating more efficient and cost-effective PEMs for next-generation fuel cells.
Potential in Dye and Pigment Technology
Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo (–N=N–) groups. epa.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. Benzenesulfonic acid derivatives are frequently used as precursors in the synthesis of water-soluble azo dyes, as the sulfonate group imparts solubility and can influence the final color and fastness properties of the dye.
This compound can serve as a valuable intermediate in the production of azo dyes. The aromatic amine can be generated from the corresponding nitro compound, which can then be diazotized and coupled with various naphthol or aniline (B41778) derivatives to produce a wide range of colors. The hydroxyethoxy group can also play a role in the final properties of the dye. It can be a site for further chemical modification, for example, to create reactive dyes that form covalent bonds with textile fibers, leading to excellent wash fastness. Reactive dyes often contain a reactive group, such as a vinyl sulfone or a chlorotriazine, which can be linked to the dye molecule through the hydroxyethoxy moiety.
The table below outlines the potential roles of this compound in the synthesis of different types of dyes.
| Dye Type | Role of this compound | Resulting Dye Properties |
| Acid Dyes | As a diazotizable amine precursor (after conversion from a nitro group). | The sulfonate group provides water solubility, making the dye suitable for protein fibers like wool and silk. |
| Reactive Dyes | As a scaffold to attach a reactive group via the hydroxyl function. | The reactive group allows for covalent bonding with cellulosic fibers like cotton, resulting in high wash fastness. |
| Disperse Dyes | The core structure can be modified to create non-ionic dyes for synthetic fibers. | The overall molecular structure would be tailored to achieve good dispersion and affinity for hydrophobic fibers. |
The versatility of this compound as a precursor makes it a compound of interest for the development of new and improved colorants for the textile and other industries.
Role in Catalysis Research
The unique combination of functional groups in this compound and its derivatives makes them attractive for various applications in catalysis.
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. acs.org The development of new chiral ligands and catalysts is a continuous area of research. While there are no specific reports on the use of chiral derivatives of this compound in asymmetric catalysis, its structure provides a platform for the synthesis of novel chiral ligands.
The aromatic ring can be functionalized with chiral auxiliaries, and the hydroxyl and sulfonate groups can act as coordination sites for metal centers. For instance, chiral sulfur-containing ligands are known to be effective in a variety of asymmetric transformations. acs.orgnih.gov By creating chiral derivatives of this compound, it may be possible to develop new catalysts for reactions such as asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The synthesis of such chiral derivatives could involve the reaction of the hydroxyl group with a chiral acid or the introduction of a chiral center on the ethoxy chain.
Solid acid catalysts are widely used in the chemical industry for a variety of reactions, including esterification, alkylation, and hydration. They offer several advantages over traditional liquid acid catalysts, such as ease of separation, reusability, and reduced corrosion. Sulfonated polymers are a class of materials that have shown great promise as solid acid catalysts.
This compound can be used as a monomer in the synthesis of such polymeric catalysts. By polymerizing the vinyl derivative of this compound, a polystyrene-based material with pendant hydroxyethoxy and benzenesulfonate (B1194179) groups can be obtained. The sulfonic acid groups provide the Brønsted acidity required for catalysis, while the polymer backbone provides a stable, insoluble support. The hydroxyethoxy group could potentially influence the catalyst's performance by modifying its surface properties and interaction with reactants.
The table below compares different types of solid acid catalysts, highlighting the potential of a catalyst derived from this compound.
| Catalyst Type | Description | Advantages |
| Zeolites | Crystalline aluminosilicates with well-defined pore structures. | High thermal stability and shape selectivity. |
| Sulfonated Resins (e.g., Amberlyst) | Sulfonated polystyrene-divinylbenzene copolymers. | High acidity and good performance at low temperatures. |
| Sulfonated Carbon | Carbon materials functionalized with sulfonic acid groups. | High stability in aqueous media. |
| Polymer from this compound | Polymerized vinyl derivative with sulfonic acid and hydroxyethoxy groups. | Potentially tunable properties through copolymerization and functionalization of the hydroxyl group. |
The ability to tailor the properties of the polymer by incorporating this compound makes it an interesting candidate for the development of novel solid acid catalysts for green and sustainable chemical processes.
Applications in Biochemical and Chemical Biology Research
Aryl sulfonates and their derivatives are found in a variety of biologically active molecules and are used as tools in biochemical and chemical biology research. epa.gov The sulfonate group can mimic the phosphate (B84403) group found in many biological molecules, allowing these compounds to act as inhibitors or probes for enzymes that interact with phosphorylated substrates.
While specific biochemical applications of this compound are not well-documented, its structure suggests several potential areas of investigation. The compound could be explored as an inhibitor for sulfotransferases or other enzymes that process sulfonated compounds. The hydroxyl group provides a handle for conjugation to other molecules, such as fluorescent probes or affinity tags, which could be used to study protein-ligand interactions or for the development of new diagnostic tools. Furthermore, aryl sulfates have been investigated as linkers in bioconjugation chemistry, where they can be cleaved under specific conditions to release a payload molecule. The hydroxyethoxy group in this compound could be used to attach such a payload, opening up possibilities for its use in drug delivery systems.
Further research is needed to explore the potential of this compound and its derivatives in these exciting areas of biochemical and chemical biology research.
Precursor in Biological Buffer Synthesis (e.g., HEPES, MES, PIPES)
While this compound is not a direct precursor in the conventional synthesis of common biological buffers like HEPES, MES, or PIPES, its chemical structure embodies key properties of effective buffering agents. Good's buffers, such as HEPES, are characterized by zwitterionic structures, pKa values near neutrality (6 to 8), high water solubility, and minimal interference with biological processes. nih.govunc.eduitwreagents.com The sulfonate group (a strong acid anion) and the terminal hydroxyl group on the ethoxy chain of this compound provide high water solubility and potential for zwitterionic character if combined with a suitable amine.
Researchers may explore derivatives of this compound in the development of novel buffer systems. Its aromatic nature distinguishes it from the piperazine (B1678402) or morpholine (B109124) rings of HEPES and MES, which could offer different metal-binding properties or resistance to enzymatic degradation in specific applications. The fundamental criteria for a biological buffer, which a molecule like this compound partially meets, are its pKa value, solubility, and low interference with biological reactions. itwreagents.com
Modulation of Nucleoside Phosphoramidites in Oligonucleotide Synthesis
In the chemical synthesis of DNA and RNA, protecting groups are essential to ensure the correct and efficient formation of phosphodiester bonds between nucleotide monomers. umich.eduspringernature.comumich.edu These groups temporarily block reactive sites on the nucleobase and sugar moieties. umich.edu The selection of protecting groups is critical, as they must be stable during the synthesis cycles and be removed cleanly at the end. atdbio.com
While simple sulfonate esters are typically avoided as protecting groups due to their high reactivity as electrophiles, sterically hindered sulfonate esters have been proposed as more stable alternatives. nih.gov A suitably modified derivative of this compound could theoretically be employed as such a protecting group. For instance, its attachment to a nucleoside could modulate the properties of the phosphoramidite (B1245037) building block. The hydrophilic sulfonate and hydroxyethoxy moieties could enhance the solubility of the nucleoside in organic solvents used during synthesis. umich.edu
Furthermore, the hydroxyethoxy group is structurally related to moieties used in other protecting groups, such as the 2′-bis(2-acetoxyethoxy)methyl (ACE) group in RNA synthesis, which is designed for specific, mild removal conditions. atdbio.com This suggests that a linker or protecting group derived from this compound could be engineered for "safety-catch" applications, where cleavage is triggered by a specific chemical event. nih.gov
Design of Environment-Sensitive Fluorophores and Probes for Biosensing
Environment-sensitive fluorophores are powerful tools in biosensing, as their fluorescent properties change in response to their local microenvironment, such as polarity or the presence of a specific analyte. google.comnih.gov While this compound is not intrinsically fluorescent, its derivatives are highly relevant in the design of fluorescent probes, particularly those that operate via nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net
In this design strategy, a benzenesulfonate derivative acts as a leaving group attached to a fluorophore, effectively quenching its fluorescence. nih.gov The probe is in an "off" state. When the probe encounters a specific analyte, such as a reactive sulfur species (RSS) in a biological sample, the analyte displaces the benzenesulfonate group through an SNAr reaction. nih.govresearchgate.net This cleavage event releases the free fluorophore, turning its fluorescence "on" and signaling the presence of the analyte. The this compound moiety is particularly advantageous as it imparts excellent water solubility to the probe, a critical feature for applications in biological media.
Table 1: Role of this compound in Fluorophore Design
| Feature | Role in Probe Design | Advantage for Biosensing |
|---|---|---|
| Benzenesulfonate Group | Acts as a recognition site and leaving group in SNAr-based probes. nih.govresearchgate.net | Enables "turn-on" fluorescence upon reaction with a specific analyte. |
| Hydroxyethoxy Group | Enhances hydrophilicity. | Improves solubility and biocompatibility of the probe in aqueous biological systems. |
| Sulfonate Group (SO₃⁻) | Confers high water solubility. | Ensures the probe remains dissolved and accessible to the target analyte in cells or buffer solutions. |
Research into Sulfonated Biomaterials (Hydrogels, Scaffolds, Nanoparticles) and their Interactions with Biological Systems
Sulfonated biomaterials are of great interest in tissue engineering and drug delivery because the sulfonate group (–SO₃⁻) can mimic the structure of naturally occurring sulfated glycosaminoglycans (GAGs) in the extracellular matrix. nih.govmdpi.comresearchgate.net This mimicry can enhance biocompatibility and influence cell behavior. Research focuses on incorporating sulfonate-containing monomers into polymers to create hydrogels, scaffolds, and nanoparticles with tunable properties. nih.govresearchgate.net
A derivative of this compound, functionalized with a polymerizable group (e.g., an acrylate (B77674) or acrylamide), could be used as a monomer in the synthesis of such biomaterials. The resulting polymer would feature pendant this compound groups, providing several benefits:
Enhanced Hydrophilicity and Swelling: The sulfonate and hydroxyl groups would attract water, leading to hydrogels with high water content, which is favorable for tissue engineering applications. nih.govacs.org
Improved Mechanical Properties: The incorporation of charged sulfonate groups can increase the mechanical strength and stability of hydrogels. mdpi.comresearchgate.net
Biological Interactions: The sulfonate groups can interact with proteins and cell surface receptors, potentially promoting cell adhesion and proliferation. mdpi.com They can also bind to and allow for the controlled release of cationic growth factors or drugs. nih.gov
Table 2: Potential Applications of Biomaterials Derived from this compound
| Biomaterial Type | Potential Application | Key Function of Sulfonate Group |
|---|---|---|
| Hydrogels | Tissue engineering scaffolds, wound dressings. nih.govresearchgate.net | Mimics extracellular matrix, binds growth factors, controls swelling. mdpi.comacs.org |
| Scaffolds | Bone and cartilage repair. | Promotes cell adhesion and differentiation. |
| Nanoparticles | Drug delivery vehicles. | Binds cationic drugs for controlled release, enhances stability. nih.gov |
Environmental Chemistry and Degradation Pathway Studies
Understanding the environmental fate of synthetic chemicals like this compound is crucial. Research in this area focuses on how the compound breaks down through biological and photochemical processes.
Investigation of Biodegradation Mechanisms in Environmental Matrices
The biodegradation of sulfonated aromatic compounds can be challenging for microorganisms due to the stability of the carbon-sulfur bond and the high water solubility conferred by the sulfonate group, which can hinder transport across cell membranes. researchgate.netnih.gov However, specialized bacteria are capable of degrading these molecules. For example, Alcaligenes sp. strain O-1 has been shown to degrade benzenesulfonate. nih.gov
The microbial degradation of this compound would likely proceed through an aerobic pathway initiated by oxygenase enzymes. nih.govunesp.brmdpi.com Potential degradation steps include:
Side-chain cleavage: The ether bond in the hydroxyethoxy group could be cleaved, yielding 4-hydroxybenzenesulfonate.
Dioxygenase Attack: A dioxygenase enzyme could attack the aromatic ring, incorporating two hydroxyl groups to form a catechol-like intermediate (e.g., 4-sulfocatechol). nih.gov
Desulfonation: The sulfonate group is removed from the ring, releasing sulfite (B76179) (SO₃²⁻), which is then oxidized to sulfate (B86663) (SO₄²⁻). nih.gov
Ring Cleavage: The resulting catechol intermediate undergoes ortho- or meta-cleavage by other dioxygenases, breaking the aromatic ring and leading to intermediates that can enter central metabolic pathways. nih.govunesp.br
The presence of the sulfonate group often makes these compounds resistant to degradation, and they may persist in the environment if specialized microbial populations are not present. researchgate.netnih.gov
Photodegradation Pathways and Identification of Transformation Products
In addition to biodegradation, this compound can be broken down in the environment by sunlight, a process known as photodegradation. This can occur through two main pathways:
Direct Photolysis: The aromatic ring of the compound can absorb UV light, leading to an excited state. This excited molecule can then undergo reactions such as cleavage of the C-S bond. This process, known as desulfonation, is essentially the reverse of the sulfonation reaction used to synthesize the compound and would yield 2-hydroxyethoxybenzene and sulfur trioxide (which rapidly forms sulfuric acid in water). youtube.comyoutube.comyoutube.com
Indirect Photolysis: This process is mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are naturally present in sunlit waters. These highly reactive species can attack the aromatic ring, leading to hydroxylation, or attack the ethoxy side chain, leading to cleavage and oxidation.
Potential transformation products from photodegradation could include hydroxylated derivatives of the parent compound, 4-hydroxybenzenesulfonic acid (from side-chain cleavage), and eventually smaller organic acids and carbon dioxide upon complete mineralization.
Table 3: Hypothesized Degradation Products of this compound
| Degradation Process | Initial Step | Potential Intermediate Products |
|---|---|---|
| Biodegradation | Dioxygenase attack on the aromatic ring. nih.gov | 4-Sulfocatechol, Catechol |
| Photodegradation | Cleavage of the Carbon-Sulfur (C-S) bond (Desulfonation). youtube.com | 2-Hydroxyethoxybenzene, Sulfuric Acid |
| Biodegradation/Photodegradation | Cleavage of the ether linkage in the side chain. | 4-Hydroxybenzenesulfonate, Ethylene (B1197577) Glycol |
No Research Data Available for this compound
Following a comprehensive review of available scientific literature, no specific studies detailing the hydrolytic stability and transformation kinetics of this compound in aquatic systems were identified. Consequently, the detailed research findings and data tables requested for this specific compound cannot be provided.
The environmental fate of a chemical, including its breakdown in water (hydrolysis) and how quickly this occurs (transformation kinetics), is crucial for understanding its potential impact on aquatic ecosystems. Such studies typically involve determining the half-life of a compound under various environmental conditions, such as different pH levels and temperatures, and identifying any new compounds that are formed as it degrades.
The absence of this information for this compound in publicly accessible research databases and scientific journals indicates a significant data gap. Without empirical data, it is not possible to provide a scientifically accurate assessment of its persistence, potential for bioaccumulation, or the identity of its transformation products in aquatic environments.
Further research would be necessary to determine the hydrolytic stability and transformation kinetics of this compound to fulfill the data requirements outlined.
Emerging Research Frontiers and Interdisciplinary Perspectives in the Study of 4 2 Hydroxyethoxy Benzenesulfonate
The chemical compound 4-(2-Hydroxyethoxy)benzenesulfonate is at the center of evolving research, benefiting from interdisciplinary approaches that promise to redefine its synthesis and application. Modern methodologies are paving the way for accelerated discovery, enhanced monitoring, and the development of novel derivatives with tailored properties for non-biological systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-hydroxyethoxy)benzenesulfonate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves sulfonation of a phenolic precursor followed by etherification. For example, starting with 4-hydroxybenzenesulfonic acid, the hydroxyethoxy group can be introduced via nucleophilic substitution using 2-chloroethanol under basic conditions (e.g., NaOH in ethanol). Optimization includes controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of sulfonate precursor to chloroethanol) to minimize side products like di-alkylated derivatives . Purity can be enhanced via recrystallization in aqueous ethanol (70% v/v).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC with UV detection (λ = 254 nm) on a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95%).
- NMR spectroscopy : -NMR should show peaks for the sulfonate aromatic protons (δ 7.5–8.0 ppm), hydroxyethoxy methylene (δ 3.8–4.2 ppm), and hydroxyl proton (δ 2.5–3.0 ppm, exchangeable). -NMR confirms the sulfonate group (δ ~125–130 ppm for aromatic carbons adjacent to sulfonate) .
- Mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M–Na]⁻ at m/z 231).
Q. What are the solubility properties of this compound in common solvents, and how does this influence experimental design?
- Methodological Answer : The compound is highly soluble in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO) due to its ionic sulfonate group and hydrophilic hydroxyethoxy moiety. Solubility in nonpolar solvents (e.g., hexane) is negligible. For biological assays, prepare stock solutions in water or buffered saline (pH 7.4) to avoid solvent interference. Precipitation in acidic conditions (pH < 4) may occur, requiring pH adjustment during formulation .
Advanced Research Questions
Q. How does the hydroxyethoxy moiety influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The hydroxyethoxy group is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) combined with HPLC monitoring reveal degradation products like 4-hydroxybenzenesulfonate and ethylene glycol. For long-term storage, maintain lyophilized samples at -20°C in inert atmospheres (argon) to prevent oxidation .
Q. What mechanistic insights exist for this compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : Molecular docking and kinetic assays suggest the sulfonate group binds to positively charged residues (e.g., lysine or arginine) in enzyme active sites. For instance, in serine proteases, the compound acts as a competitive inhibitor (Ki ~10–50 µM) by mimicking the substrate’s anionic transition state. Fluorescence quenching assays (e.g., with tryptophan residues) validate binding affinity .
Q. How can researchers resolve contradictory data regarding the compound’s bioactivity across different cell lines or model organisms?
- Methodological Answer : Discrepancies may arise from differential membrane permeability or metabolic degradation. Address this by:
- Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp).
- Metabolite profiling : LC-MS/MS to identify species-specific metabolites (e.g., hydroxylated or glucuronidated derivatives).
- Dose-response normalization : Adjust concentrations based on cellular ATP levels or protein content to account for viability differences .
Q. What strategies are effective for incorporating this compound into polymeric or nano-formulations for controlled release?
- Methodological Answer : Encapsulation using biodegradable polymers (e.g., PLGA) via emulsion-solvent evaporation achieves sustained release. Optimize parameters:
- Particle size : 150–200 nm (measured via dynamic light scattering) for enhanced cellular uptake.
- Drug loading : 10–15% w/w (determined by UV spectrophotometry after nanoparticle dissolution).
- Release kinetics : Fit to Higuchi model (R² > 0.95) to confirm diffusion-controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
